12-Hydroxyjasmonic acid

Plant physiology Signal transduction Nyctinasty

12-Hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, is a hydroxylated derivative of jasmonic acid (JA) in which one hydrogen of the methyl group is replaced by a hydroxy group. This oxo carboxylic acid is a naturally occurring plant oxylipin metabolite widely detected across diverse plant species, including Arabidopsis thaliana, tomato, potato, and rice.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 140631-27-2
Cat. No. B1664528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxyjasmonic acid
CAS140631-27-2
SynonymsTuberonic acid;  12-OH-JA;  (-)-12-hydroxyjasmonic acid;  (1R,2R)-12-Hydroxyjasmonic acid;  12-Hydroxyjasmonic acid
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C1CC(=O)O)CC=CCCO
InChIInChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1
InChIKeyRZGFUGXQKMEMOO-BSANDHCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





12-Hydroxyjasmonic Acid (CAS 140631-27-2): Baseline Chemical and Biological Characteristics for Scientific Procurement


12-Hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, is a hydroxylated derivative of jasmonic acid (JA) in which one hydrogen of the methyl group is replaced by a hydroxy group [1]. This oxo carboxylic acid is a naturally occurring plant oxylipin metabolite widely detected across diverse plant species, including Arabidopsis thaliana, tomato, potato, and rice [2][3]. It functions as a signaling molecule involved in both developmental processes (e.g., potato tuber formation) and stress responses (e.g., wounding). Critically, 12-OH-JA operates through both COI1-JAZ-dependent and COI1-JAZ-independent signaling pathways, a dual-mode functionality that distinguishes it from canonical jasmonates [4].

12-Hydroxyjasmonic Acid vs. Jasmonic Acid: Why Structural Specificity Prevents Functional Interchangeability


Substituting 12-hydroxyjasmonic acid (12-OH-JA) with its parent compound, jasmonic acid (JA), or other jasmonates (e.g., methyl jasmonate, JA-Ile) is scientifically invalid due to profound differences in signaling mechanism, bioactivity profile, and tissue-specific function. 12-OH-JA uniquely activates a COI1-JAZ-independent pathway to mediate processes like leaf-closing movements in Samanea saman, where JA, JA-Ile, and coronatine are completely inactive [1]. Conversely, 12-OH-JA fails to activate classical COI1-dependent JA responses such as the induction of JA-responsive genes (LOX2, OPCL1) and volatile emission [1]. Furthermore, 12-OH-JA does not inhibit root growth or germination in tomato seedlings, unlike methyl jasmonate (MeJA), demonstrating a loss of canonical JA bioactivity [2]. These divergent activities are underpinned by differential gene expression profiles, with 12-OH-JA often down-regulating wound-inducible genes that JA strongly up-regulates, effectively acting as a 'partial switch-off' for JA signaling [3]. This functional bifurcation confirms that 12-OH-JA is not a mere substitute for JA but a distinct signaling entity.

12-Hydroxyjasmonic Acid (CAS 140631-27-2): Quantitative Comparative Evidence for Scientific Selection


12-Hydroxyjasmonic Acid Exhibits COI1-JAZ-Independent Leaf-Closing Activity, in Contrast to Canonical Jasmonates

12-Hydroxyjasmonic acid (12-OH-JA) is an activator of leaf-closing movement in Samanea saman that operates independently of the canonical COI1-JAZ co-receptor module. In direct functional assays, 12-OH-JA (specifically its glucoside, and weakly the aglycone) induces nyctinastic leaf closure, whereas jasmonic acid (JA), the potent JA-Ile conjugate, and the bacterial toxin coronatine are all completely inactive [1]. This establishes a unique COI1-JAZ-independent mode of action for 12-OH-JA, distinguishing it from all other major jasmonate classes in this specific biological context.

Plant physiology Signal transduction Nyctinasty

12-Hydroxyjasmonic Acid Fails to Inhibit Root Growth in Tomato, Unlike Methyl Jasmonate

In tomato seedlings, 12-hydroxyjasmonic acid (12-OH-JA) does not inhibit germination or root growth, in stark contrast to methyl jasmonate (MeJA) which is a potent inhibitor of these processes. This differential bioactivity demonstrates that hydroxylation at the C-12 position abolishes a key canonical jasmonate function [1]. Similarly, in rice seedlings, jasmonic acid (JA) exhibited the strongest inhibition of root elongation, while 12-OH-JA showed almost no inhibitory effect [2].

Phytotoxicity Root development Bioactivity

12-Hydroxyjasmonic Acid Induces Potato Tuber Formation, a Species-Specific Function Absent in Many Other Plants

12-Hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, has been identified as a potent inducer of potato tuber formation, a property first elucidated in Solanum tuberosum [1]. This activity is not universal; while 12-OH-JA can induce tuberization in potato, it does not elicit the same developmental response in all species. This contrasts with other jasmonates that may have broader, more generalized effects on plant development [2]. The species-specific nature of this function underscores 12-OH-JA's specialized role in certain plant lineages.

Tuberization Developmental biology Crop science

12-Hydroxyjasmonic Acid Elicits a Distinct Transcriptional Profile Compared to Jasmonic Acid, Characterized by a 'Partial Switch-Off' of Wound-Responsive Genes

12-Hydroxyjasmonic acid (12-OH-JA) induces a unique gene expression signature that diverges significantly from that of jasmonic acid (JA) and its methyl ester (JAME). In wounded tomato leaves, JAME strongly induces the expression of wound-responsive genes like PROTEINASE INHIBITOR2, POLYPHENOL OXIDASE, THREONINE DEAMINASE, and ARGINASE. In contrast, 12-OH-JA induces these genes to a lesser extent or even down-regulates them. Furthermore, genes encoding enzymes for JA biosynthesis are up-regulated by JAME but down-regulated by 12-OH-JA and its sulfated derivative [1].

Transcriptomics Gene regulation Plant defense

Enzymatic Recognition of 12-Hydroxyjasmonic Acid: Differential Catalytic Efficiency and Substrate Specificity

12-Hydroxyjasmonic acid (12-OH-JA) is recognized and processed by specific metabolic enzymes with quantifiable kinetics that differ from its structural analogs. The Arabidopsis sulfotransferase ST2A (At5G07010) specifically acts on 11- and 12-hydroxyjasmonic acid. In vitro, this enzyme binds 12-OH-JA more tightly than 11-OH-JA and exhibits a Vmax of 37.5 pkatal/mg of protein for 12-OH-JA. Critically, jasmonic acid (JA) does not competitively inhibit this enzyme in vitro [1]. Furthermore, the Arabidopsis enzyme AtGH3.10 catalyzes the conversion of 12-OH-JA to the active signaling molecule 12-OH-JA-Ile with significantly higher catalytic efficiency than the related enzyme JAR1 [2].

Enzymology Metabolism Substrate specificity

12-Hydroxyjasmonic Acid: Key Research and Industrial Application Scenarios


Dissecting COI1-JAZ-Independent Jasmonate Signaling in Specialized Plant Models

For researchers studying nyctinasty, mechanoperception, or other COI1-JAZ-independent jasmonate responses, 12-hydroxyjasmonic acid (12-OH-JA) is the only viable molecular probe. As demonstrated in Samanea saman, 12-OH-JA activates leaf-closing movement while canonical jasmonates (JA, JA-Ile, coronatine) are completely inactive [1]. This unique activity profile allows for the selective activation and study of non-canonical jasmonate pathways without the confounding effects of COI1-dependent signaling. Procurement of high-purity 12-OH-JA is essential for functional studies that aim to map this under-explored signaling network.

Functional Genomics of Jasmonate Signal Attenuation and Negative Feedback

12-OH-JA is a critical tool for investigating the mechanisms that dampen jasmonate signaling. Its unique transcriptional profile, characterized by the down-regulation of wound-inducible and JA-biosynthetic genes, directly contrasts with the up-regulation induced by JA and MeJA [1]. This 'partial switch-off' function makes 12-OH-JA an invaluable reagent for transcriptomic studies (e.g., RNA-seq) aimed at identifying negative regulators of the jasmonate pathway. Its use can uncover key nodes of signal attenuation that are otherwise masked by the application of canonical, activating jasmonates.

In Vitro Assays for Jasmonate Catabolism and Metabolic Engineering

12-OH-JA serves as a defined substrate for characterizing key enzymes involved in jasmonate catabolism and modification, such as hydroxyjasmonate sulfotransferases (e.g., ST2A) and glucosyltransferases. Its well-documented kinetic parameters (e.g., Vmax for ST2A) provide a quantitative benchmark for enzyme activity assays [1]. In metabolic engineering efforts aimed at modulating jasmonate levels in plants or heterologous systems, 12-OH-JA is required to validate enzyme function and to serve as an authentic analytical standard for metabolite profiling, ensuring accurate identification and quantification.

Pharmaceutical and Agrochemical Formulation Development

The inclusion of 12-hydroxyjasmonic acid as an active ingredient in patented pharmaceutical and cosmetic formulations demonstrates its recognized potential beyond basic plant science. Patents describe its use in nanocarrier or microcarrier (e.g., liposome) formulations for applications in cancer therapy and treatment of viral, bacterial, or fungal diseases [1]. For R&D groups developing jasmonate-based therapeutics, 12-OH-JA represents a chemically distinct derivative with a specific hydroxylation pattern that may confer unique pharmacokinetic or pharmacodynamic properties, justifying its selection over other jasmonate family members for lead optimization and formulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Hydroxyjasmonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.